Cas no 872705-64-1 (Indeno[1,2-b]fluorene, 2,8-dibromo-6,12-dihydro-6,6,12,12-tetramethyl-)
872705-64-1 structure
Product Name:Indeno[1,2-b]fluorene, 2,8-dibromo-6,12-dihydro-6,6,12,12-tetramethyl-
CAS No:872705-64-1
MF:C24H20Br2
MW:468.223605155945
CID:658120
PubChem ID:58987286
Update Time:2025-04-19
Indeno[1,2-b]fluorene, 2,8-dibromo-6,12-dihydro-6,6,12,12-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- Indeno[1,2-b]fluorene, 2,8-dibromo-6,12-dihydro-6,6,12,12-tetramethyl-
- 2,8-dibromo-6,6,12,12-tetramethylindeno[1,2-b]fluorene
- SCHEMBL5063493
- 872705-64-1
- NSRBXXWZFGGDPX-UHFFFAOYSA-N
- 2,8-dibromo-6,6,12,12-tetramethyl-6,12-dihydroindeno[1,2-b]fluorene
- DTXSID20730776
-
- Inchi: 1S/C24H20Br2/c1-23(2)19-9-13(25)5-7-15(19)17-12-22-18(11-21(17)23)16-8-6-14(26)10-20(16)24(22,3)4/h5-12H,1-4H3
- InChI Key: NSRBXXWZFGGDPX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C)(C)C1C=C3C4C=CC(=CC=4C(C)(C)C3=CC=12)Br
Computed Properties
- Exact Mass: 467.99113g/mol
- Monoisotopic Mass: 465.99318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 0
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.3
- Topological Polar Surface Area: 0Ų
Indeno[1,2-b]fluorene, 2,8-dibromo-6,12-dihydro-6,6,12,12-tetramethyl- Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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